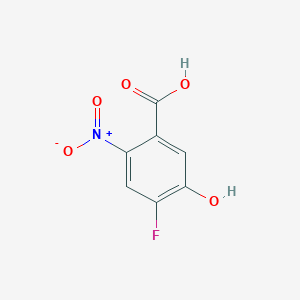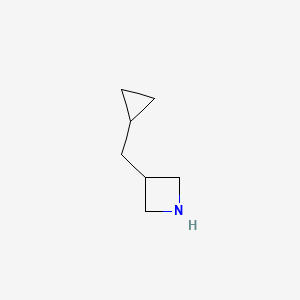
3-(Cyclopropylmethyl)azetidine
Overview
Description
3-(Cyclopropylmethyl)azetidine is a building block with a molecular weight of 111.18 mol/g . It is used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines, including this compound, can be synthesized through various methods such as ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Molecular Structure Analysis
The molecular structure of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The InChI code for this compound hydrochloride is 1S/C7H13N.ClH/c1-2-6(1)3-7-4-8-5-7;/h6-8H,1-5H2;1H .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Physical and Chemical Properties Analysis
This compound hydrochloride has a molecular weight of 147.65 . It is a powder that should be stored at a temperature of 4 degrees Celsius . The physical form of this compound is not specified in the search results .
Mechanism of Action
Target of Action
Azetidines, in general, are known to interact with various biological targets due to their unique four-membered ring structure .
Mode of Action
It’s known that the reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . In some cases, azetidines have been found to inhibit mycobacterial growth by interfering with cell envelope biogenesis .
Biochemical Pathways
It’s suggested that these compounds may interfere with late-stage mycolic acid biosynthesis .
Pharmacokinetics
Azetidines are known to be used in drug discovery due to their unique reactivity and stability .
Result of Action
Some studies suggest that azetidines can inhibit the growth of certain bacteria by interfering with the biosynthesis of the cell envelope .
Action Environment
The reactivity of azetidines can be triggered under appropriate reaction conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(Cyclopropylmethyl)azetidine plays a crucial role in various biochemical reactions. Its high ring-strain energy makes it a reactive intermediate in organic synthesis, facilitating the formation of complex molecular structures. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with cytochrome P450 enzymes leads to the formation of reactive metabolites that can further participate in biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors such as NADPH, which are required for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, certain membrane transporters can mediate the uptake of this compound into cells, while binding proteins can help in its intracellular distribution. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
Properties
IUPAC Name |
3-(cyclopropylmethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6(1)3-7-4-8-5-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGXSKXJILSUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
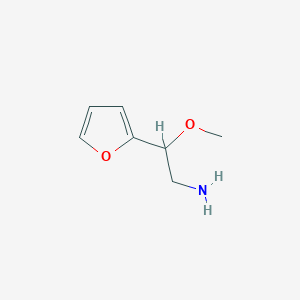
![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)
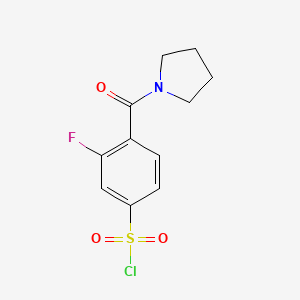
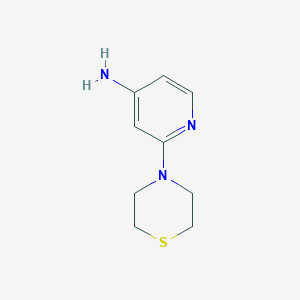
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)
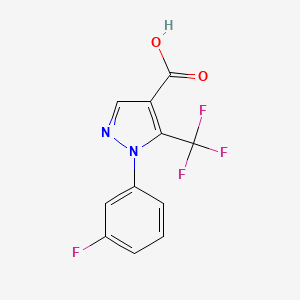


![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)

